molecular formula C10H13IN2 B3224795 4-Iodo-2-(1-piperidinyl)pyridine CAS No. 1239969-35-7

4-Iodo-2-(1-piperidinyl)pyridine

Cat. No. B3224795
CAS RN: 1239969-35-7
M. Wt: 288.13 g/mol
InChI Key: UBFRXHNATRZWSV-UHFFFAOYSA-N
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Description

“4-Iodo-2-(1-piperidinyl)pyridine” is a chemical compound with the molecular formula C10H13IN2 and a molecular weight of 288.13 . It is a halogenated building block and is used as a reagent in the preparation of human NAD±dependent 15-hydroxyprostaglandin dehydrogenase inhibitors .


Synthesis Analysis

The synthesis of “4-Iodo-2-(1-piperidinyl)pyridine” involves 2 synthesis methods . One of the methods involves the use of palladium diacetate, potassium carbonate, and 2,2’-bis-(diphenylphosphino)-1,1’-binaphthyl in toluene . The reaction conditions include an inert atmosphere and a Buchwald-Hartwig amination .


Molecular Structure Analysis

The molecular structure of “4-Iodo-2-(1-piperidinyl)pyridine” consists of a pyridine ring substituted with an iodine atom at the 4-position and a piperidine ring at the 2-position .

It should be stored at a temperature between 2-8°C . The InChI key for this compound is UBFRXHNATRZWSV-UHFFFAOYSA-N .

Safety and Hazards

The safety information for “4-Iodo-2-(1-piperidinyl)pyridine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

Future Directions

Piperidines, including “4-Iodo-2-(1-piperidinyl)pyridine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research directions may include the discovery and biological evaluation of potential drugs containing the piperidine moiety .

properties

IUPAC Name

4-iodo-2-piperidin-1-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2/c11-9-4-5-12-10(8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFRXHNATRZWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-2-(1-piperidinyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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